Ethoxydiisobutylaluminium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethoxy-bis(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.C2H5O.Al/c2*1-4(2)3;1-2-3;/h2*4H,1H2,2-3H3;2H2,1H3;/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAIERUWZADBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Al](CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23AlO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166304 | |

| Record name | Ethoxydiisobutylaluminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15769-72-9 | |

| Record name | Ethoxybis(2-methylpropyl)aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15769-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydiisobutylaluminium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydiisobutylaluminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydiisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethoxydiisobutylaluminium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, with the chemical formula (i-Bu)₂AlOEt, is an organoaluminium compound that belongs to the family of aluminum alkoxides. It is a derivative of the well-known reducing agent diisobutylaluminium hydride (DIBAL-H). While not as extensively documented as its parent hydride, this compound shares many of its chemical properties, acting as a Lewis acid and participating in various organic transformations. Its utility in organic synthesis, particularly in reactions requiring a modified reactivity profile compared to DIBAL-H, makes it a compound of interest for researchers in academia and the pharmaceutical industry.

This technical guide provides a detailed overview of the known chemical properties of this compound, including its synthesis, reactivity, and safety considerations. Where specific experimental data for this compound is not available in the public domain, information has been supplemented with data from its precursor, DIBAL-H, and general principles of organoaluminium chemistry.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that due to the limited availability of specific experimental data for this compound, some values are based on closely related structures or are yet to be definitively determined.

| Property | Value | Source/Comment |

| Chemical Formula | C₁₀H₂₃AlO | [1][2] |

| Molecular Weight | 186.27 g/mol | [1][2] |

| CAS Number | 15769-72-9 | [1][2] |

| Appearance | Expected to be a colorless liquid or solid. | Inferred from related organoaluminium compounds. |

| Boiling Point | 125-126 °C at 2 Torr | [3] |

| Solubility | Soluble in non-polar organic solvents like hexane and toluene. | [4] |

| Stability | Air and moisture sensitive. Reacts violently with water. Thermal decomposition is expected at elevated temperatures. | [5][6] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of diisobutylaluminium hydride (DIBAL-H) with one equivalent of anhydrous ethanol. This reaction is typically carried out in an inert, anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the air- and moisture-sensitive organoaluminium species.

Experimental Protocol: Synthesis from DIBAL-H and Ethanol

Materials:

-

Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., 1.0 M in hexanes)

-

Anhydrous ethanol

-

Anhydrous toluene (or other suitable inert solvent)

-

Schlenk flask or other suitable reaction vessel equipped with a magnetic stirrer and a septum

-

Syringes for liquid transfer

-

Inert gas supply (argon or nitrogen)

Procedure:

-

A Schlenk flask is charged with a solution of diisobutylaluminium hydride in an anhydrous solvent under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

One equivalent of anhydrous ethanol is slowly added dropwise to the stirred DIBAL-H solution via a syringe. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

The resulting solution of this compound is ready for use in subsequent reactions. It is typically not isolated and is used in situ.

Reactivity and Applications

This compound, like its precursor DIBAL-H, is a potent Lewis acid due to the electron-deficient aluminum center. This property governs much of its reactivity. It is expected to be a milder reducing agent than DIBAL-H due to the replacement of a hydride with an ethoxide group.

Reduction of Carbonyl Compounds

One of the primary applications of DIBAL-H is the partial reduction of esters and lactones to aldehydes at low temperatures. This compound is expected to exhibit similar reactivity, potentially with enhanced selectivity in certain cases. The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, followed by intramolecular hydride transfer (if a hydride is still present from an incomplete reaction or in a mixed species) or, more likely, acting as a Lewis acid to activate the carbonyl group towards another reducing agent.

Experimental Protocol: Reduction of an Ester to an Aldehyde

Materials:

-

This compound solution (prepared in situ as described above)

-

Ester (e.g., methyl benzoate)

-

Anhydrous toluene

-

Reaction vessel under an inert atmosphere

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Quenching solution (e.g., methanol, followed by aqueous acid)

Procedure:

-

A solution of the ester in anhydrous toluene is cooled to -78 °C in a reaction vessel under an inert atmosphere.

-

One to two equivalents of the pre-prepared this compound solution are added dropwise to the stirred ester solution.

-

The reaction is stirred at -78 °C for a specified time (typically 1-3 hours), monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of methanol, followed by a workup with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the aluminum salts.

-

The organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde, which can be further purified by chromatography.

Polymerization Catalyst

Organoaluminium compounds are known to act as initiators or catalysts in the polymerization of various monomers, such as epoxides. This compound can function as a Lewis acid to activate the monomer, facilitating ring-opening polymerization.

Spectroscopic Characterization

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂ -CH₃ | ~3.5 - 4.0 | Quartet | 2H |

| -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet | 3H |

| -Al-CH₂ -CH(CH₃)₂ | ~0.5 - 1.0 | Doublet | 4H |

| -Al-CH₂-CH (CH₃)₂ | ~1.8 - 2.2 | Multiplet | 2H |

| -Al-CH₂-CH(CH₃ )₂ | ~0.9 - 1.1 | Doublet | 12H |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon | Expected Chemical Shift (ppm) |

| -O-C H₂-CH₃ | ~60 - 70 |

| -O-CH₂-C H₃ | ~15 - 20 |

| -Al-C H₂-CH(CH₃)₂ | ~25 - 35 |

| -Al-CH₂-C H(CH₃)₂ | ~25 - 30 |

| -Al-CH₂-CH(C H₃)₂ | ~20 - 25 |

Predicted FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (stretch) | 2850 - 3000 | Strong |

| C-O (stretch) | 1050 - 1150 | Strong |

| Al-O (stretch) | 600 - 700 | Medium |

| C-H (bend) | 1350 - 1470 | Medium |

Safety and Handling

This compound is an organoaluminium compound and should be handled with extreme care by trained personnel in a controlled laboratory environment.

-

Air and Moisture Sensitivity: It is highly reactive with air and moisture. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Reactivity with Water: It reacts violently with water, releasing flammable gases.

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant laboratory coats, safety glasses, and gloves, must be worn.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable organoaluminium reagent with potential applications in organic synthesis, particularly as a modified Lewis acid and reducing agent. While specific characterization data is sparse in the public domain, its properties and reactivity can be largely inferred from its structure and the well-documented chemistry of its precursor, DIBAL-H. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers exploring its use in novel chemical transformations. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and explore the full scope of its reactivity.

References

An In-depth Technical Guide to the Synthesis of Ethoxydiisobutylaluminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethoxydiisobutylaluminium, a valuable organoaluminium reagent. The document details the core chemical principles, experimental protocols, and quantitative data pertinent to its preparation, tailored for an audience in research and development.

Introduction

This compound, with the chemical formula (CH₃CH₂O)Al(CH₂CH(CH₃)₂)₂, is an organoaluminium compound that serves as a versatile reagent in organic synthesis. Its utility stems from the combined properties of the Lewis acidic aluminum center and the nucleophilic ethoxy group. This guide focuses on the most direct and common method for its synthesis: the reaction of diisobutylaluminium hydride (DIBAL-H) with ethanol.

Synthesis Pathway

The synthesis of this compound is achieved through the straightforward reaction of diisobutylaluminium hydride with ethanol. This reaction is an acid-base reaction where the acidic proton of the alcohol reacts with the hydride, which acts as a base, to liberate hydrogen gas and form the aluminum alkoxide.

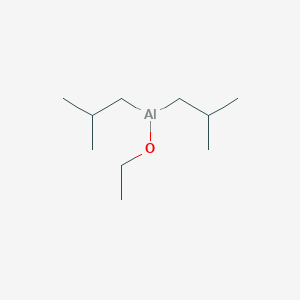

Caption: Synthesis of this compound from DIBAL-H and Ethanol.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. It is crucial to perform this reaction under an inert atmosphere (e.g., argon or nitrogen) due to the pyrophoric nature of diisobutylaluminium hydride and the moisture sensitivity of the product.

Materials:

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous ethanol

-

Anhydrous inert solvent (e.g., hexanes, toluene, or dichloromethane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (Schlenk flask, dropping funnel, etc.)

Procedure:

-

Preparation: Under an inert atmosphere, a Schlenk flask equipped with a magnetic stir bar is charged with a solution of diisobutylaluminium hydride in an anhydrous solvent.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermicity of the reaction.

-

Addition of Ethanol: A solution of anhydrous ethanol in the same anhydrous solvent is added dropwise to the DIBAL-H solution via a dropping funnel over a period of 30-60 minutes. The molar ratio of DIBAL-H to ethanol should be 1:1.

-

Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours after the addition is complete. The evolution of hydrogen gas should be observed.

-

Warming: The reaction mixture is allowed to slowly warm to room temperature.

-

Solvent Removal: The solvent is removed under reduced pressure to yield this compound as a colorless liquid or waxy solid.

Work-up and Purification:

For many applications, the product can be used in situ without isolation. If isolation is required, careful removal of the solvent under vacuum is typically sufficient. Further purification can be achieved by vacuum distillation, although this is often not necessary.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the product.

| Parameter | Value |

| Reactants | |

| Diisobutylaluminium Hydride (DIBAL-H) | Molar Mass: 142.22 g/mol |

| Ethanol | Molar Mass: 46.07 g/mol |

| Product | |

| This compound | Molar Mass: 186.29 g/mol |

| Reaction Conditions | |

| Stoichiometry (DIBAL-H:Ethanol) | 1:1 |

| Temperature | -78 °C to room temperature |

| Solvent | Hexanes, Toluene, Dichloromethane |

| Yield | |

| Theoretical Yield | Typically high (>95%) |

Characterization Data

Characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the isobutyl and ethoxy groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.8-2.0 | Multiplet | 2H | -Al-CH₂-CH (CH₃)₂ |

| ~1.1-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.8-1.0 | Doublet | 12H | -Al-CH₂-CH(CH₃ )₂ |

| ~0.4-0.6 | Doublet | 4H | -Al-CH₂ -CH(CH₃)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

5.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (isobutyl and ethoxy) |

| 1465-1365 | Medium | C-H bending (isobutyl and ethoxy) |

| 1100-1000 | Strong | C-O stretching (ethoxy) |

| 700-600 | Strong | Al-C stretching |

Safety Considerations

-

Pyrophoric Nature: Diisobutylaluminium hydride is pyrophoric and will ignite on contact with air. All manipulations must be carried out under a strict inert atmosphere.

-

Reactivity with Water: DIBAL-H and this compound react violently with water and other protic solvents.

-

Corrosive: Organoaluminium compounds can cause severe burns upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.

-

Gas Evolution: The reaction produces hydrogen gas, which is highly flammable. The reaction should be conducted in a well-ventilated fume hood.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the Synthesis and Characterization of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

An In-depth Technical Guide to Ethoxydiisobutylaluminium (CAS: 15769-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, with the CAS number 15769-72-9, is an organoaluminium compound. Organoaluminium compounds are a significant class of reagents in organic synthesis, valued for their utility as Lewis acids, alkylating agents, and reducing agents.[1] this compound combines the features of a bulky diisobutylaluminium moiety with an ethoxide group, influencing its reactivity and selectivity in chemical transformations.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

Quantitative data for this compound is not widely reported in publicly available literature. The following table summarizes the available information and includes estimates for some properties based on related compounds.

| Property | Value | Source/Comment |

| CAS Number | 15769-72-9 | [2] |

| Molecular Formula | C₁₀H₂₃AlO | [2] |

| Molecular Weight | 186.27 g/mol | [2] |

| Synonyms | Diisobutylaluminum ethoxide, Diisobutylethoxyaluminum | [2] |

| Appearance | Likely a colorless liquid or low-melting solid | Inferred from similar organoaluminum compounds.[3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Likely soluble in anhydrous, non-protic organic solvents such as toluene, hexane, and diethyl ether. | Inferred from the properties of similar organoaluminum reagents.[4] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to the isobutyl groups (-CH₂- and -CH(CH₃)₂) and the ethoxy group (-O-CH₂-CH₃). The protons on the carbons attached to the aluminum atom would be shifted upfield.[5][6] |

| ¹³C NMR | Resonances for the carbon atoms of the isobutyl and ethoxy groups. |

| FTIR | C-H stretching vibrations (~2850-2960 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), and Al-C stretching (~650 cm⁻¹).[7][8] |

| Mass Spectrometry | Due to its reactivity, analysis by mass spectrometry would likely require derivatization or specialized ionization techniques to avoid fragmentation.[9] |

Synthesis

General Synthetic Approach

A plausible method for the synthesis of this compound is the reaction of diisobutylaluminium hydride (DIBAL-H) with one equivalent of ethanol. This reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reaction: (i-Bu)₂AlH + EtOH → (i-Bu)₂AlOEt + H₂

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized, hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., 1 M in hexanes)

-

Anhydrous ethanol

-

Anhydrous hexane or toluene

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (flame-dried or oven-dried)

Procedure:

-

Under an inert atmosphere, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with a solution of diisobutylaluminium hydride in anhydrous hexane.

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of one molar equivalent of anhydrous ethanol in anhydrous hexane is added dropwise to the stirred DIBAL-H solution. The addition should be slow to control the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

The resulting solution of this compound is used directly for subsequent reactions or stored under an inert atmosphere.

Reactivity and Applications

This compound is expected to be a versatile reagent, acting as a reducing agent and a Lewis acid. Its applications are likely to be in areas where selective transformations are required.

Reduction of Carbonyl Compounds

Similar to DIBAL-H, this compound can be expected to reduce esters and lactones to aldehydes at low temperatures.[10][11] The presence of the ethoxy group may modulate the reactivity and selectivity of the reagent compared to DIBAL-H.

Experimental Protocol: Reduction of an Ester to an Aldehyde

Disclaimer: This is a generalized, hypothetical protocol.

Materials:

-

This compound solution in an inert solvent

-

Ester substrate

-

Anhydrous toluene

-

Methanol (for quenching)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Standard laboratory glassware for inert atmosphere reactions and workup

Procedure:

-

A solution of the ester in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of this compound (1.1 equivalents) in toluene is added dropwise to the ester solution, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours), with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.

-

The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

The crude product is purified by column chromatography.

Role in Polymerization

Organoaluminium compounds are widely used as co-initiators in the polymerization of olefins and other monomers.[1] this compound could potentially be used in coordination polymerization, influencing the stereochemistry and molecular weight distribution of the resulting polymer.[12][13]

Mandatory Visualizations

Safety and Handling

This compound is expected to be a pyrophoric compound, meaning it can ignite spontaneously in air.[2][14] It will also react violently with water and other protic solvents. Therefore, strict adherence to safety protocols for handling air- and moisture-sensitive reagents is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile gloves) when handling this compound.[14]

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere of nitrogen or argon using either a glovebox or Schlenk line techniques.[15]

-

Solvents: Use only anhydrous, non-protic solvents.

-

Spills: In case of a small spill, it should be smothered with a dry, inert powder such as sand or sodium carbonate, and then quenched cautiously with a less reactive alcohol (e.g., isopropanol) before final disposal. Do not use water or a carbon dioxide fire extinguisher.

-

Disposal: Unused or waste material must be quenched carefully by slow addition to a suitable solvent (e.g., isopropanol) at a low temperature before disposal as hazardous waste.

Toxicology

Specific toxicological data for this compound is not available. However, based on the general toxicity of organoaluminium compounds and their hydrolysis products (ethanol and diisobutylaluminium oxide), it should be handled with care. Inhalation and skin contact should be avoided. The combustion of organoaluminium compounds produces aluminum oxide fumes, which can be harmful if inhaled.[16][17]

Conclusion

This compound is a potentially valuable reagent for organic synthesis, likely exhibiting properties as a selective reducing agent and a Lewis acid. While specific data for this compound is scarce, its reactivity can be inferred from related organoaluminium compounds. Its use in research and drug development would necessitate careful handling due to its pyrophoric nature. Further research is needed to fully characterize its physical properties, spectroscopic data, and full range of chemical reactivity.

References

- 1. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 3. Aluminium - Wikipedia [en.wikipedia.org]

- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-state 1H and 27Al NMR studies of amorphous aluminum hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features | PLOS One [journals.plos.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Aluminium toxicosis: a review of toxic actions and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aluminum Poisoning with Emphasis on Its Mechanism and Treatment of Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding in Ethoxydiisobutylaluminium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxydiisobutylaluminium, a prominent member of the organoaluminium alkoxide family, plays a significant role in various chemical transformations, including catalysis and organic synthesis. A thorough understanding of its structural and bonding characteristics is paramount for optimizing its reactivity and developing novel applications. This technical guide provides a comprehensive overview of the molecular architecture, bonding principles, and key physicochemical properties of this compound. Drawing upon established principles of organoaluminum chemistry and spectroscopic data from analogous compounds, this document elucidates the dimeric nature of this compound, characterized by bridging ethoxy groups. Detailed (though representative) structural data, experimental protocols for its synthesis and characterization, and visual diagrams of its structure and synthetic workflow are presented to serve as a valuable resource for researchers in the field.

Introduction

Organoaluminium compounds are a versatile class of reagents widely employed in academia and industry.[1] Their utility stems from the unique reactivity of the aluminum-carbon bond and the Lewis acidic nature of the aluminum center.[1] The introduction of alkoxy substituents modulates these properties, leading to a diverse array of applications, particularly in polymerization catalysis and stereoselective synthesis. This compound [(i-Bu)₂Al(OEt)] is a key example of such a modified organoaluminium reagent. While its monomeric formula, C₁₀H₂₃AlO, provides a basic compositional understanding, it fails to capture the intricate structural reality of the molecule.[2] Like many organoaluminium compounds, this compound exhibits a strong tendency to form dimeric or higher oligomeric structures in both the solid state and in non-coordinating solvents.[3][4]

Molecular Structure and Bonding

The prevailing structural motif for this compound is a dimeric species, [{(i-Bu)₂Al(µ-OEt)}_{2}]. This structure is analogous to that of other dialkylaluminium alkoxides and amides which have been crystallographically characterized.[4] The dimer is held together by a central four-membered Al₂O₂ ring, formed by two bridging ethoxy groups.

Key Structural Features:

-

Coordination of Aluminum: Each aluminum atom in the dimer is four-coordinate, adopting a distorted tetrahedral geometry. The coordination sphere consists of two isobutyl groups and two bridging oxygen atoms from the ethoxy ligands.

-

Bridging Ethoxy Groups: The ethoxy groups act as bridging ligands, with the oxygen atom coordinating to two aluminum centers simultaneously. This bridging interaction is a hallmark of electron-deficient organoaluminum compounds and contributes significantly to the stability of the dimeric structure.

-

Isobutyl Groups: The two isobutyl groups are terminally bonded to each aluminum atom. The steric bulk of these groups influences the overall geometry of the dimer.

The bonding within the Al₂O₂ core can be described in terms of a combination of covalent and dative interactions. The Al-O bonds are highly polarized due to the significant difference in electronegativity between aluminum and oxygen.

Quantitative Structural Data

| Parameter | Typical Value Range |

| Bond Lengths (Å) | |

| Al-O (bridging) | 1.80 - 1.85 |

| Al-C (isobutyl) | 1.95 - 2.00 |

| C-O (ethoxy) | 1.42 - 1.46 |

| C-C (isobutyl) | 1.52 - 1.55 |

| **Bond Angles (°) ** | |

| O-Al-O | 85 - 90 |

| Al-O-Al | 90 - 95 |

| C-Al-C | 115 - 125 |

| O-Al-C | 105 - 115 |

Note: These values are representative and may vary depending on the specific crystalline form and experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the alcoholysis of a trialkylaluminium precursor, such as triisobutylaluminium (TIBAL), with ethanol. The reaction proceeds with the elimination of isobutane gas.

Reaction:

(i-Bu)₃Al + EtOH → (i-Bu)₂Al(OEt) + i-BuH

Materials and Equipment:

-

Triisobutylaluminium (TIBAL) solution in a suitable solvent (e.g., hexanes or toluene)

-

Anhydrous ethanol

-

Anhydrous, inert solvent (e.g., hexanes or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (flasks, syringes, cannulas)

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath

Procedure:

-

All glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

A known concentration of triisobutylaluminium solution is transferred to a reaction flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

A stoichiometric amount of anhydrous ethanol is slowly added dropwise to the stirred TIBAL solution. The addition should be controlled to manage the evolution of isobutane gas.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

The solvent and any volatile byproducts can be removed under reduced pressure to yield this compound as a colorless liquid or low-melting solid.

Safety Precautions: Organoaluminium compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl and ethoxy groups. The chemical shifts will be influenced by the aluminum center.

-

-CH₂- (ethoxy): ~3.5-4.0 ppm (quartet)

-

-CH₃ (ethoxy): ~1.1-1.4 ppm (triplet)

-

-CH₂- (isobutyl): ~0.5-0.8 ppm (doublet)

-

-CH- (isobutyl): ~1.8-2.2 ppm (multiplet)

-

-CH₃ (isobutyl): ~0.9-1.1 ppm (doublet)

-

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the different carbon environments in the molecule.

-

²⁷Al NMR: The aluminum-27 NMR spectrum is expected to show a broad signal in the region characteristic of four-coordinate aluminum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-O bond vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretching (isobutyl) |

| 1350-1470 | C-H bending (isobutyl) |

| 1050-1150 | C-O stretching (ethoxy) |

| 600-800 | Al-O stretching |

Mass Spectrometry (MS):

Mass spectrometry of organoaluminum compounds can be challenging due to their reactivity and tendency to fragment. However, techniques such as electrospray ionization (ESI) or chemical ionization (CI) may provide information about the dimeric species and its fragmentation pattern.

Visualizations

Dimeric Structure of this compound

Caption: Dimeric structure of this compound with a central Al₂O₂ core.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound predominantly exists as a dimer, featuring a robust four-membered Al₂O₂ ring formed by bridging ethoxy ligands. This structural arrangement satisfies the coordination preference of the aluminum centers and is a key determinant of the compound's reactivity and physical properties. While a definitive crystal structure remains to be reported, a wealth of data from analogous organoaluminum alkoxides provides a solid foundation for understanding its molecular architecture. The experimental protocols and spectroscopic data outlined in this guide offer a practical framework for the synthesis and characterization of this important organoaluminium reagent, facilitating its effective use in research and development.

References

- 1. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 2. ijmse.org [ijmse.org]

- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Synthesis and crystal structure of dimeric dialkylaluminium µ-dialkylamido compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Physical properties of Diisobutylaluminum ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylaluminum ethoxide (CAS No. 15769-72-9) is an organoaluminum compound with the chemical formula C₁₀H₂₃AlO.[1] As a member of the aluminum alkoxide family, it exhibits unique reactivity that makes it a potentially valuable reagent in organic synthesis, particularly in catalysis and polymerization processes. This technical guide provides a comprehensive overview of the known physical properties of diisobutylaluminum ethoxide, outlines a general experimental protocol for its synthesis, and discusses its anticipated reactivity based on related compounds.

Core Physical Properties

Quantitative data for the physical properties of diisobutylaluminum ethoxide are not extensively reported in readily available literature. The following table summarizes the available information. Many physical properties are not determined or publicly available.

| Property | Value | Source(s) |

| CAS Number | 15769-72-9 | [1] |

| Molecular Formula | C₁₀H₂₃AlO | [1] |

| Molecular Weight | 186.27 g/mol | [1] |

| Boiling Point | 125-126 °C @ 2 Torr | |

| Melting Point | N/A | [1] |

| Density | N/A | [1] |

| Flash Point | N/A | [1] |

| Solubility | N/A | [1] |

Synthesis

General Experimental Protocol: Synthesis of Diisobutylaluminum Ethoxide

Materials:

-

Triisobutylaluminum (solution in an inert solvent such as hexanes or toluene)

-

Anhydrous ethanol

-

Anhydrous, inert solvent (e.g., hexanes or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox apparatus

-

Dry glassware

Procedure:

-

Inert Atmosphere: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. The reaction must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent the exothermic and hazardous reaction of the organoaluminum compounds with air and moisture.

-

Reaction Setup: A solution of triisobutylaluminum in an anhydrous, inert solvent is charged into a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet.

-

Addition of Ethanol: A stoichiometric amount of anhydrous ethanol, diluted in the same inert solvent, is added dropwise to the triisobutylaluminum solution at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage the exothermic nature of the reaction and the evolution of isobutane gas.

-

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of gas evolution.

-

Work-up and Isolation: Upon completion, the solvent can be removed under reduced pressure to yield diisobutylaluminum ethoxide. Further purification, if necessary, could be achieved by distillation under high vacuum.

Safety Precautions: Trialkylaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be performed by trained personnel under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Synthesis Pathway

Caption: Synthesis of Diisobutylaluminum Ethoxide.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR) for diisobutylaluminum ethoxide are not available in the public domain. However, one can predict the expected spectral features based on the molecular structure and data from analogous compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of diisobutylaluminum ethoxide would be expected to show signals corresponding to the isobutyl and ethoxide groups. The chemical shifts would be influenced by the electropositive aluminum center.

-

Ethoxy Group (–OCH₂CH₃): A quartet for the methylene protons (–OCH₂–) and a triplet for the methyl protons (–CH₃).

-

Isobutyl Groups (–CH₂CH(CH₃)₂): A doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the aluminum atom.

Expected IR Spectral Data

The infrared spectrum would be dominated by absorptions corresponding to C-H and C-O bonds.

-

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the isobutyl and ethoxide groups.

-

C-O Stretching: A strong absorption band in the region of 1000-1100 cm⁻¹ corresponding to the C-O single bond stretch of the ethoxide group.

-

Al-O Stretching: A broad and strong absorption in the lower frequency region (typically 600-800 cm⁻¹) attributable to the Al-O bond vibration.

Reactivity and Applications

Based on the chemistry of related aluminum alkoxides, diisobutylaluminum ethoxide is expected to be a reactive compound with applications in several areas of organic synthesis.

-

Lewis Acidity: The aluminum center is a Lewis acid, allowing the compound to act as a catalyst in reactions such as the Meerwein-Ponndorf-Verley reduction of aldehydes and ketones.

-

Polymerization Catalyst: Aluminum alkoxides are known to be effective initiators for the ring-opening polymerization of cyclic esters and other monomers.

-

Precursor to Aluminum-Containing Materials: It can serve as a precursor for the synthesis of aluminum oxide materials through sol-gel processes.

Logical Relationship of Reactivity

Caption: Reactivity Profile of Diisobutylaluminum Ethoxide.

Conclusion

Diisobutylaluminum ethoxide is an organoaluminum compound for which detailed physical and spectroscopic data are not widely available. Based on the known chemistry of related aluminum alkoxides, it is expected to be a reactive and potentially useful reagent in organic synthesis. The information provided in this guide summarizes the currently accessible data and provides a framework for its synthesis and handling based on established principles of organometallic chemistry. Further experimental investigation is required to fully characterize this compound and explore its synthetic utility.

References

Ethoxydiisobutylaluminium molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of ethoxydiisobutylaluminium, including its fundamental chemical properties, a representative synthesis protocol, and a visual representation of the synthetic workflow. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Core Properties of this compound

This compound, also known as diisobutylaluminum ethoxide, is an organoaluminium compound. Organoaluminium compounds are valued in organic synthesis as catalysts and reagents. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C10H23AlO | [1][2] |

| Molecular Weight | 186.27 g/mol | [1][2] |

| CAS Number | 15769-72-9 | [1][2] |

| Boiling Point | 125-126 °C at 2 Torr | [2] |

Representative Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from the reaction of diisobutylaluminium hydride (DIBAL-H) with ethanol. This method is based on the known reactivity of aluminium hydrides with alcohols.

Objective: To synthesize this compound.

Materials:

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous Ethanol (absolute, >99.5%)

-

Anhydrous hexanes (or other suitable inert solvent)

-

Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.

-

Reagent Preparation: In the Schlenk flask, place a measured volume of anhydrous hexanes.

-

Reactant Addition: Cool the flask to 0 °C using an ice bath. While stirring, slowly add one molar equivalent of diisobutylaluminium hydride solution to the solvent.

-

Ethanol Addition: Slowly add one molar equivalent of anhydrous ethanol dropwise via syringe. The reaction is exothermic and will evolve hydrogen gas. The addition rate should be controlled to maintain the reaction temperature and prevent excessive gas evolution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Product: The resulting solution contains this compound. The product is often used in situ for subsequent reactions. If isolation is required, removal of the solvent under reduced pressure can be performed, though care must be taken due to the reactivity of the product.

Safety Precautions: Diisobutylaluminium hydride is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere using appropriate personal protective equipment.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

Theoretical Perspectives on the Reactivity of Ethoxydiisobutylaluminium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxydiisobutylaluminium (DIBAL-OEt) is an organoaluminium reagent with significant potential in organic synthesis, acting as a Lewis acid and a precursor for hydride transfer reactions. While extensive experimental data exists for its counterpart, diisobutylaluminium hydride (DIBAL-H), and other aluminium alkoxides, specific theoretical studies detailing the reactivity of this compound are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the anticipated reactivity of this compound based on theoretical and computational studies of analogous systems. We will explore the fundamental principles of its reactivity, delve into the computational methodologies used to study such compounds, and present theoretical models for its role in key chemical transformations. This document aims to serve as a foundational resource for researchers interested in the application and mechanistic understanding of this compound.

Introduction to this compound

This compound, with the chemical formula (i-Bu)₂AlOEt, is an organoaluminium compound characterized by the presence of two isobutyl groups and an ethoxy group attached to an aluminium center. Like other organoaluminium compounds, it is a potent Lewis acid due to the electron-deficient nature of the aluminium atom. Its structure suggests a dimeric or trimeric form in solution, a common feature of organoaluminium compounds, where the aluminium centers are bridged by the oxygen atoms of the ethoxy groups. This aggregation state can significantly influence its reactivity.

The reactivity of this compound is expected to be a hybrid of a Lewis acid and a hydride donor (after a potential β-hydride elimination or in the presence of a hydride source). It is anticipated to participate in reactions such as:

-

Lewis Acid Catalysis: Activating carbonyl groups and other Lewis basic substrates.

-

Reduction Reactions: Although not a direct hydride donor like DIBAL-H, it can facilitate reductions, particularly in Meerwein-Ponndorf-Verley (MPV) type reactions.

-

Alkylation/Addition Reactions: The isobutyl groups can potentially act as nucleophiles under certain conditions.

-

Catalysis in Polymerization: As a co-catalyst in Ziegler-Natta and other polymerization reactions.

Theoretical Methodologies for Studying Organoaluminium Reactivity

The elucidation of reaction mechanisms, transition states, and the energetics of reactions involving organoaluminium compounds heavily relies on computational chemistry, particularly Density Functional Theory (DFT).

Computational Protocols

A typical computational protocol for investigating the reactivity of a compound like this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP).

-

Frequency Calculations: These calculations are performed on the optimized geometries to confirm the nature of the stationary point. A minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Transition State Searching: Identifying the transition state structure is crucial for understanding the reaction barrier. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) are commonly employed.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of the solvent on the reaction is often included using implicit solvation models like the Polarizable Continuum Model (PCM).

The following workflow illustrates the general computational approach to studying a chemical reaction:

Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism.

Theoretical Studies on Analogous Systems and Inferred Reactivity of this compound

Due to the scarcity of direct theoretical studies on this compound, we will infer its reactivity from computational studies on closely related aluminium alkoxides and their roles in key organic reactions.

The Tishchenko Reaction

The Tishchenko reaction is a disproportionation of two aldehydes to form an ester, catalyzed by an aluminium alkoxide.[1][2][3][4][5] The mechanism involves the coordination of the aluminium alkoxide to one aldehyde molecule, followed by the attack of a second aldehyde molecule and a subsequent intramolecular hydride shift.

The proposed catalytic cycle for the Tishchenko reaction catalyzed by this compound is depicted below:

Caption: Proposed mechanism for the Tishchenko reaction catalyzed by this compound.

Theoretical studies on similar systems suggest that the rate-determining step is the intramolecular hydride shift. The activation energy for this step is sensitive to the steric and electronic properties of the aldehyde and the ligands on the aluminium catalyst.

The Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is the reduction of a ketone or aldehyde to an alcohol using an aluminium alkoxide, typically in the presence of a sacrificial alcohol like isopropanol.[6][7][8][9][10] The reaction proceeds through a six-membered ring transition state involving the coordination of the carbonyl substrate and the alkoxide to the aluminium center, followed by a hydride transfer.

The proposed mechanism for the MPV reduction of a ketone with this compound and a sacrificial alcohol (R'OH) is as follows:

Caption: Proposed mechanism for the Meerwein-Ponndorf-Verley reduction involving this compound.

Computational studies on related systems have shown that the stereoselectivity of the MPV reduction is determined by the relative energies of the possible transition state structures. The steric bulk of the isobutyl groups on the aluminium is expected to play a significant role in dictating the approach of the substrate and thus the stereochemical outcome.

Quantitative Data from Theoretical Studies of Analogous Systems

While specific quantitative data for this compound is not available, the following tables summarize the types of data typically obtained from DFT studies on related aluminium alkoxide-mediated reactions. These values are illustrative and would be the target of future computational investigations on DIBAL-OEt.

Table 1: Representative Thermodynamic Data for Aluminium Alkoxide-Catalyzed Reactions

| Reaction Step | Typical ΔH (kcal/mol) | Typical ΔG (kcal/mol) | Significance |

| Coordination of Substrate | -5 to -15 | -2 to -8 | Exergonic, indicates favorable binding of the substrate to the Lewis acidic aluminium center. |

| Overall Reaction | -10 to -30 | -15 to -35 | Highly exergonic, indicating that the overall transformation is thermodynamically favorable. |

Table 2: Representative Kinetic Data (Activation Energies) for Aluminium Alkoxide-Catalyzed Reactions

| Reaction Step | Typical Activation Energy (ΔG‡) (kcal/mol) | Significance |

| Hydride Transfer (Tishchenko) | 15 - 25 | The rate-determining step. The magnitude of this barrier determines the reaction rate. |

| Hydride Transfer (MPV) | 10 - 20 | Generally lower than the Tishchenko reaction, reflecting the typically milder conditions required. |

Conclusion

Theoretical studies, primarily using Density Functional Theory, provide invaluable insights into the reactivity of organoaluminium compounds. Although specific computational data for this compound is currently limited in the literature, a robust understanding of its reactivity can be inferred from studies on analogous aluminium alkoxides. The mechanisms of key reactions like the Tishchenko and Meerwein-Ponndorf-Verley reductions highlight the dual role of the aluminium center as a Lewis acid to activate substrates and as a template to facilitate intramolecular hydride transfer.

Future computational investigations focused specifically on this compound would be highly beneficial to quantify the influence of the ethoxy and isobutyl groups on its catalytic activity and selectivity. Such studies would provide the precise activation energies and thermodynamic parameters necessary for the rational design of new synthetic methodologies and the optimization of existing processes, particularly in the fields of fine chemical synthesis and drug development. This guide serves as a theoretical framework to stimulate and direct such future research.

References

- 1. scribd.com [scribd.com]

- 2. Tishchenko Reaction [organic-chemistry.org]

- 3. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Activity and stability studies of H-transfer reduction reactions of aldehydes and ketones over aluminium isopropoxide heterogenised catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]

Spectroscopic Characterization of Ethoxydiisobutylaluminium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize ethoxydiisobutylaluminium. Given the air- and moisture-sensitive nature of this organoaluminium compound, specialized handling techniques are required for accurate analysis. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a logical workflow for its characterization.

Overview of this compound

This compound, with the chemical formula C₁₀H₂₃AlO, is an organoaluminium compound used in various chemical syntheses. Its structure consists of a central aluminum atom bonded to an ethoxy group and two isobutyl groups. Due to the high reactivity of the aluminum-carbon and aluminum-oxygen bonds, this compound readily reacts with atmospheric moisture and oxygen, necessitating handling under an inert atmosphere (e.g., argon or nitrogen).

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound. Due to the electrophilic nature of the aluminum center, the chemical shifts of adjacent protons and carbons are influenced accordingly.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -O-CH ₂-CH₃ | 3.5 - 4.0 | Quartet (q) | 2H |

| -O-CH₂-CH ₃ | 1.1 - 1.3 | Triplet (t) | 3H |

| Al-CH ₂-CH(CH₃)₂ | 0.4 - 0.7 | Doublet (d) | 4H |

| Al-CH₂-CH (CH₃)₂ | 1.8 - 2.2 | Multiplet (m) | 2H |

| Al-CH₂-CH(C H₃)₂ | 0.9 - 1.1 | Doublet (d) | 12H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-C H₂-CH₃ | 60 - 65 |

| -O-CH₂-C H₃ | 18 - 22 |

| Al-C H₂-CH(CH₃)₂ | 28 - 32 |

| Al-CH₂-C H(CH₃)₂ | 25 - 29 |

| Al-CH₂-CH(C H₃)₂ | 23 - 27 |

Note: Predicted chemical shifts are based on typical ranges for similar organoaluminium compounds and are relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups and bond types within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (isobutyl and ethoxy) | 2850 - 2960 | Strong |

| C-O stretching (alkoxy) | 1050 - 1150 | Strong |

| Al-C stretching | 600 - 700 | Medium |

| Al-O stretching | 700 - 800 | Medium |

| CH₂ and CH₃ bending | 1370 - 1470 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry of organoaluminium compounds can be challenging due to their high reactivity.[1] Electron ionization (EI) may lead to significant fragmentation. Softer ionization techniques are often preferred.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M]+ | 186.16 | Molecular ion (may be weak or absent in EI) |

| [M - C₄H₉]+ | 129.09 | Loss of an isobutyl group |

| [M - OC₂H₅]+ | 141.12 | Loss of the ethoxy group |

| [Al(C₄H₉)₂]+ | 141.12 | Diisobutylaluminium cation |

Experimental Protocols

The air-sensitive nature of this compound requires careful handling during sample preparation for spectroscopic analysis. All manipulations should be performed under an inert atmosphere using either a Schlenk line or a glovebox.

NMR Sample Preparation (Air-Sensitive)

-

Apparatus: J. Young NMR tube, Schlenk line or glovebox, gas-tight syringe, deuterated solvent (dried over molecular sieves).

-

Procedure (Schlenk Line):

-

Dry the J. Young NMR tube in an oven and allow it to cool under vacuum.

-

Cycle the NMR tube on the Schlenk line with vacuum and inert gas (e.g., argon) at least three times.

-

Under a positive pressure of inert gas, add the desired amount of this compound via a gas-tight syringe.

-

Add the deuterated solvent (e.g., C₆D₆, toluene-d₈) via a gas-tight syringe.

-

Seal the J. Young tube and gently agitate to ensure mixing.

-

-

Procedure (Glovebox):

-

Bring the J. Young NMR tube, a vial of this compound, deuterated solvent, and pipettes into the glovebox.

-

Weigh or measure the desired amount of the compound into the NMR tube.

-

Add the appropriate volume of deuterated solvent.

-

Seal the NMR tube.

-

IR Spectroscopy Sample Preparation

-

Apparatus: IR spectrometer with a sealed liquid cell (e.g., NaCl or KBr plates), gas-tight syringe, Schlenk line or glovebox.

-

Procedure:

-

Assemble the sealed liquid cell inside a glovebox or under a positive flow of inert gas.

-

Using a gas-tight syringe, inject the neat this compound or a concentrated solution in a dry, IR-transparent solvent (e.g., hexane) into the cell.

-

Seal the cell ports and acquire the spectrum.

-

Mass Spectrometry Sample Introduction

-

Apparatus: Mass spectrometer with an appropriate inlet for air-sensitive samples (e.g., direct insertion probe with an inert atmosphere shroud), gas-tight syringe, dry solvent.[1]

-

Procedure:

-

Prepare a dilute solution of this compound in a dry, volatile solvent (e.g., hexane or toluene) inside a glovebox.

-

Seal the solution in a vial with a septum.

-

Withdraw a small aliquot of the headspace or liquid with a gas-tight syringe and inject it directly into the mass spectrometer's ionization source, which is continuously purged with an inert gas.[1]

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an air-sensitive organoaluminium compound like this compound.

References

Ethoxydiisobutylaluminium: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling precautions required when working with ethoxydiisobutylaluminium. Due to its hazardous properties, strict adherence to established protocols is paramount to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes available safety data and provides detailed procedural guidance for the use of this pyrophoric and water-reactive compound.

Hazard Identification and Classification

This compound is a hazardous chemical that presents significant risks if not handled properly. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air. Furthermore, it reacts violently with water, releasing flammable gases.

Summary of Hazards:

-

Pyrophoric: Spontaneously flammable in air.

-

Water-Reactive: Reacts violently with water, producing flammable ethanol.

-

Health Hazards: Contact can cause severe skin and eye irritation or burns. Inhalation of fumes can lead to respiratory irritation.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₂₃AlO[1] |

| Molecular Weight | 186.27 g/mol [1] |

| CAS Number | 15769-72-9[1][2] |

| Boiling Point | 125-126 °C at 2 Torr[3] |

| Appearance | Data not available |

| Density | Data not available |

| Flash Point | Data not available |

| Solubility | Reacts violently with water. |

Toxicological Data and Exposure Limits

Comprehensive toxicological data, such as LD50 and LC50 values, for this compound are not publicly available. Similarly, specific occupational exposure limits (PEL, TLV) have not been established for this compound. In the absence of specific data, it should be handled as a substance with high potential for causing severe tissue damage upon contact. All handling procedures should be designed to prevent any direct contact with the skin, eyes, or respiratory system.

Safe Handling Protocols

The pyrophoric and water-reactive nature of this compound necessitates the use of specialized handling techniques to prevent exposure to air and moisture. The following protocols are based on best practices for handling pyrophoric liquids.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

| PPE Category | Specification |

| Hand Protection | Wear nitrile gloves as a primary layer, with a secondary pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) worn over them. |

| Eye Protection | Chemical splash goggles and a face shield are required. |

| Body Protection | A flame-resistant lab coat must be worn. For larger quantities, a chemical-resistant apron over the lab coat is recommended. |

| Footwear | Closed-toe shoes are mandatory. |

Engineering Controls

-

Fume Hood: All manipulations must be performed in a certified fume hood with the sash positioned as low as possible.

-

Inert Atmosphere: Handling of this compound requires the use of an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. This is typically achieved using a glovebox or Schlenk line techniques.

-

Clear Workspace: The work area within the fume hood should be free of clutter and flammable materials.

Experimental Workflow for Safe Transfer of this compound

The following diagram illustrates the general workflow for safely transferring a pyrophoric liquid like this compound using a syringe.

Detailed Methodologies for Safe Handling

Syringe Transfer (for small volumes):

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The reagent bottle should be securely clamped in the fume hood.

-

Inert Gas Purge: Purge a gas-tight syringe with inert gas by drawing and expelling the gas multiple times.

-

Reagent Withdrawal: Pierce the septum of the reagent bottle with the syringe needle and slowly withdraw the desired volume of this compound. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.

-

Transfer: Quickly and carefully transfer the syringe to the reaction vessel and dispense the reagent.

-

Quenching: Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., hexane) and quench the residue in a separate flask containing a less reactive alcohol (e.g., isopropanol) under an inert atmosphere.

Cannula Transfer (for larger volumes):

-

Setup: Use a double-tipped needle (cannula) to transfer the liquid under a positive pressure of inert gas from the reagent bottle to the reaction vessel.

-

Procedure: One end of the cannula is inserted through the septum of the reagent bottle, and the other end is inserted into the reaction flask. A gentle positive pressure of inert gas is applied to the reagent bottle to facilitate the transfer.

-

Completion: Once the transfer is complete, the cannula is removed and quenched in the same manner as a syringe.

Spill and Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is critical. The following decision tree outlines the general response procedure.

Firefighting Measures

-

Suitable Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry sand, soda ash, or powdered lime.

-

Unsuitable Extinguishing Media: DO NOT use water, carbon dioxide (unless specified for organometallics), or halogenated extinguishing agents.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

Storage

-

Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.

-

Containers must be kept tightly sealed under an inert atmosphere.

-

Store in a dedicated, fire-resistant cabinet.

Disposal

-

Unused or waste this compound must be quenched before disposal. This should be done by slowly adding the material to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent.

-

All quenched materials and contaminated items must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Chemical Incompatibilities

This compound is incompatible with a wide range of common laboratory chemicals. Contact with these substances can lead to vigorous and potentially explosive reactions.

| Incompatible Material |

| Water |

| Alcohols |

| Acids |

| Oxidizing agents |

| Halogenated compounds |

| Air |

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for proper training and adherence to institution-specific safety protocols. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before using this or any other hazardous chemical.

References

An In-depth Technical Guide to the Solubility of Ethoxydiisobutylaluminium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, with the chemical formula C10H23AlO, is an organoaluminium compound that finds application in various chemical syntheses.[1] Understanding its solubility in different organic solvents is crucial for its effective handling, reaction optimization, and process development. This guide provides a comprehensive overview of the known and expected solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the general behavior of organoaluminium compounds and should be confirmed experimentally for specific applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale/Comments |

| Hydrocarbons | Toluene, Hexane, Heptane | High | Organoaluminium compounds like DIBAL-H are known to be soluble in hydrocarbon solvents.[3][5][6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are common solvents for organometallic reagents and are expected to readily dissolve this compound.[5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Medium to High | While likely soluble, the reactivity of organoaluminium compounds with chlorinated solvents should be considered, especially at elevated temperatures. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Low / Reactive | These solvents may react with the highly Lewis acidic aluminum center. |

| Polar Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Insoluble / Reactive | Organoaluminium compounds react violently with protic solvents like water and alcohols.[3][5] |

Experimental Protocols for Solubility Determination

Given the air- and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Gas-tight syringes

-

Septa

-

Thermostatically controlled bath (e.g., oil bath or cryostat)

-

Analytical balance

-

Filtration apparatus suitable for air-sensitive compounds (e.g., cannula with a filter frit)

-

Pre-weighed collection flask

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Purge the Schlenk flask with inert gas.

-

Solvent Addition: Add a known volume of the anhydrous organic solvent to the Schlenk flask via a gas-tight syringe.

-

Equilibration: Place the flask in the thermostatic bath set to the desired temperature and allow the solvent to equilibrate for at least 30 minutes with gentle stirring.

-

Addition of Solute: Slowly add small, accurately weighed amounts of this compound to the solvent. It is advisable to add the solute incrementally, allowing the solution to become saturated.

-

Saturation and Equilibration: After an excess of the solid/liquid solute is present, stir the mixture at a constant temperature for a prolonged period (e.g., 12-24 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrium is achieved, stop stirring and allow any undissolved material to settle. Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, gas-tight syringe using a cannula with a filter frit to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed collection flask under an inert atmosphere. Carefully remove the solvent under a vacuum to leave behind the dissolved this compound.

-

Quantification: Determine the weight of the dissolved this compound by subtracting the weight of the empty flask from the final weight of the flask with the residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of residue (g) / volume of sample (mL)) * 100

Safety Precautions:

-

This compound and other organoaluminium compounds are pyrophoric and react violently with water and air.[5]

-

Always handle these compounds under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Work in a well-ventilated fume hood.

-

Have appropriate fire extinguishing media (e.g., dry powder, sand) readily available.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of an air-sensitive compound like this compound.

Caption: Workflow for Solubility Determination of Air-Sensitive Compounds.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Cas 15769-72-9,this compound | lookchem [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 6. Diisobutylaluminum hydride | C8H19Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of Ethoxydiisobutylaluminium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals